Superior ENaC Inhibitory Potency of Amiloride Compared to Triamterene
Amiloride exhibits significantly greater potency as an epithelial sodium channel (ENaC) blocker compared to triamterene, another potassium-sparing diuretic [1]. This is a critical quantitative distinction for both clinical efficacy and research applications.
| Evidence Dimension | ENaC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not specified in this source, but used as the baseline for comparison; its potency is the reference point. |
| Comparator Or Baseline | Triamterene: IC50 = 5 μM at -90 mV; IC50 = 10 μM at -40 mV. |
| Quantified Difference | Triamterene was found to be 100-fold less potent than amiloride. |
| Conditions | Rat ENaC (rENaC) expressed in Xenopus oocytes, measured at pH 7.5. |
Why This Matters
This 100-fold difference in potency directly impacts the effective concentration required for experiments and influences clinical dosing strategies, making amiloride a more reliable and potent tool for ENaC inhibition.
- [1] Busch, A. E., et al. (1996). Blockade of epithelial Na+ channels by triamterenes — Underlying mechanisms and molecular basis. Pflügers Archiv - European Journal of Physiology, 432(5), 760–766. View Source
